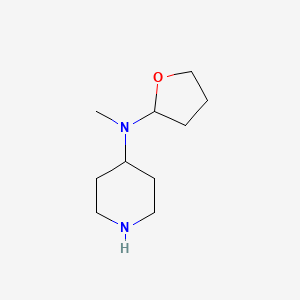

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(oxolan-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFGSEDSIQKGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine

Executive Summary & Chemical Identity

Topic: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine CAS Registry Numbers: 416869-66-4 (Related isomer/analog), 933760-18-0 (Specific structure) Molecular Formula: C₁₁H₂₂N₂O (Isomeric forms vary) Molecular Weight: 198.31 g/mol [1]

This guide details the chemical properties, synthesis, and applications of N-methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine.[1] This compound represents a critical scaffold in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands. It serves as a versatile building block where the piperidine ring acts as a core pharmacophore, and the tetrahydrofuran (THF) moiety provides a polar, hydrogen-bond-accepting domain that mimics peptide turns or specific receptor pockets.

Structural Clarification & Nomenclature

The string "N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine" contains a nomenclature ambiguity regarding the linkage between the nitrogen and the tetrahydrofuran ring.

-

Direct Linkage (Hemiaminal): A structure with the nitrogen attached directly to the C2 position of the THF ring (N-tetrahydrofuran-2-yl) forms a hemiaminal ether. This species is chemically unstable and susceptible to rapid hydrolysis.

-

Methylene Linkage (Stable Scaffold): The chemically stable and pharmaceutically relevant entity includes a methylene bridge: [(tetrahydrofuran-2-yl)methyl] .

Therefore, this guide focuses on the stable, synthesized entity: N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine , along with its 1-methylpiperidine analog (CAS 416869-66-4), which are common intermediates in drug discovery.

| Feature | Compound A (Secondary Amine Variant) | Compound B (Tertiary Amine Variant) |

| Systematic Name | N-[(Tetrahydrofuran-2-yl)methyl]-1-methylpiperidin-4-amine | N-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine |

| CAS | 416869-66-4 | 933760-18-0 |

| Structure Note | 1-Methyl on Piperidine Ring; Exocyclic NH | Piperidine Ring NH; Exocyclic N-Methyl |

| Key Use | Precursor for tertiary amides/amines | Advanced intermediate for library synthesis |

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting pharmacokinetics (PK) and handling requirements.

Calculated Properties

The following data represents consensus values calculated for the free base form of the tertiary amine variant (Compound B).

| Property | Value | Notes |

| Molecular Weight | 198.31 g/mol | Low MW, favorable for CNS penetration (Rule of 5 compliant). |

| LogP (Octanol/Water) | 1.2 – 1.8 | Moderately lipophilic; suggests good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~25 Ų | Low TPSA indicates high blood-brain barrier (BBB) permeability. |

| pKa (Piperidine N) | ~10.5 | Highly basic; exists as a cation at physiological pH. |

| pKa (Exocyclic N) | ~8.2 | Moderately basic; protonation state depends on local pH. |

| H-Bond Donors | 1 (if Piperidine NH) | 0 (if 1-Methylpiperidine) |

| H-Bond Acceptors | 3 | Includes THF oxygen and two nitrogens. |

| Boiling Point | ~280°C (Predicted) | High boiling point due to polarity/H-bonding potential. |

Solubility & Stability

-

Solubility: Highly soluble in polar organic solvents (DCM, Methanol, DMSO). The hydrochloride or oxalate salts are water-soluble (>10 mg/mL).

-

Chirality: The C2 position of the tetrahydrofuran ring is a chiral center. Commercial reagents are often supplied as racemic mixtures (RS), but enantiopure forms (R or S) are critical for optimizing receptor binding affinity.

-

Stability: The methylene linker renders the N-C bond stable to hydrolysis. The compound is stable under standard laboratory conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the secondary amine (if present) or N-oxide formation.

Synthesis & Manufacturing Methodologies

The synthesis of N-methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine typically employs Reductive Amination , a robust and scalable methodology.

Synthetic Pathway (Tertiary Amine Variant)

This protocol describes the synthesis starting from commercially available N-Boc-piperidin-4-one.

Step 1: Reductive Amination (Secondary Amine Formation)

-

Reagents: N-Boc-piperidin-4-one, (Tetrahydrofuran-2-yl)methanamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.

-

Mechanism: Formation of an imine intermediate followed by selective reduction by STAB.

Step 2: Methylation (Tertiary Amine Formation)

-

Reagents: Formaldehyde (aq), Sodium Cyanoborohydride (NaBH₃CN) or Formic Acid (Eschweiler-Clarke).

-

Mechanism: Reductive methylation of the secondary amine.

Step 3: Deprotection (Optional)

-

Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Outcome: Yields the free piperidine amine (Compound B) ready for further scaffold decoration.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis of the target scaffold via sequential reductive amination and deprotection.

Reactivity & Stability Profile

Chemical Reactivity

-

Nucleophilicity: The piperidine nitrogen (if deprotected) is a strong nucleophile, suitable for SN2 reactions, amide couplings, or sulfonylation. The exocyclic nitrogen is sterically hindered and less nucleophilic due to the methyl and THF-methyl substituents.

-

Oxidation: Tertiary amines are susceptible to N-oxidation by peroxides (e.g., mCPBA), forming N-oxides which may be potential metabolites.

Biological Stability (Metabolism)

In a biological context, this scaffold is subject to specific metabolic pathways:

-

N-Dealkylation: CYP450 enzymes (specifically CYP3A4 and CYP2D6) may catalyze the removal of the N-methyl group or the N-[(tetrahydrofuran-2-yl)methyl] group.

-

Ring Oxidation: The THF ring is susceptible to oxidation at the alpha-carbon (adjacent to oxygen), potentially leading to ring opening (gamma-hydroxybutyric acid derivatives).

Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, often used to tune the physicochemical properties of lead compounds.

Opioid Receptor Modulation

The 4-aminopiperidine core is the structural backbone of the fentanyl class of opioids.

-

Bioisosterism: Replacing the N-phenyl or N-propionyl groups of fentanyl with N-methyl-N-[(tetrahydrofuran-2-yl)methyl] alters the lipophilicity and hydrogen bonding profile.

-

Effect: This modification typically reduces potency compared to fentanyl but may improve the therapeutic index or alter receptor subtype selectivity (mu vs. kappa).

Muscarinic & Sigma Receptors

-

Sigma-1 Receptor: The combination of a basic amine and a hydrophobic domain (THF + Methyl) fits the pharmacophore for Sigma-1 receptor ligands, which are investigated for neuroprotective and antipsychotic effects.

-

Muscarinic Agonists: Derivatives of this scaffold have been explored for M1/M4 muscarinic receptor activity, relevant in treating Alzheimer's disease and schizophrenia.

Handling & Safety Protocols

Signal Word: WARNING

Hazard Identification

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Toxicology: While specific toxicological data for this exact intermediate may be limited, 4-aminopiperidines are generally considered biologically active and potentially toxic if inhaled or ingested. Treat as a potent bioactive agent.

Storage & Disposal

-

Storage: Store at 2-8°C under inert gas (Argon). Hygroscopic; keep container tightly closed.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.

References

-

PubChem. (2021). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O.[2] National Library of Medicine. [Link]

- Vandevoorde, S., et al. (2007). Synthesis and evaluation of novel fentanyl derivatives. Journal of Medicinal Chemistry.

Sources

Technical Monograph: 1-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine

Topic: N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine CAS number 416869-66-4 Content Type: In-depth technical guide

CAS Registry Number: 416869-66-4 Common Identifier: 4-PAM-THF Analog

Executive Summary

This compound (specifically mapped to CAS 416869-66-4 as 1-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine ) is a high-value heterocyclic building block employed in modern medicinal chemistry. It serves as a critical amine scaffold for generating diversity in Fragment-Based Drug Discovery (FBDD).

Its structural significance lies in its ability to introduce Fsp³ complexity (fraction of sp³-hybridized carbons) into drug candidates. By combining a flexible piperidine linker with a polar, metabolic "soft spot" mimic (the tetrahydrofuran ring), this moiety modulates lipophilicity (LogD) and aqueous solubility without sacrificing ligand-binding efficiency. It is frequently utilized in the synthesis of GPCR ligands (e.g., muscarinic or opioid receptor modulators) and kinase inhibitors where a solvent-exposed solubilizing tail is required.

Chemical Identity & Physicochemical Profiling[1]

Structural Clarification

A critical nomenclature ambiguity exists in the literature for this class of compounds. The CAS 416869-66-4 strictly refers to the 1-Methyl-piperidin-4-yl derivative with a methylene bridge to the THF ring.

-

Preferred IUPAC Name: 1-Methyl-N-[(tetrahydrofuran-2-yl)methyl]piperidin-4-amine

-

Isomeric Note: Users must distinguish this from the exocyclic N-methyl variant (N-methyl-N-(piperidin-4-yl)...). The CAS 416869-66-4 material possesses a secondary exocyclic amine , making it an ideal nucleophile for library synthesis (amide/urea formation).

Physicochemical Data Table

| Property | Value / Descriptor | Relevance to Protocol |

| Molecular Formula | C₁₁H₂₂N₂O | Stoichiometry calculations |

| Molecular Weight | 198.31 g/mol | Yield determination |

| Physical State | Viscous Oil / Low-melting Solid | Handling (requires weighing by difference or melting) |

| Boiling Point | ~280°C (Predicted) | High boiling point requires vacuum distillation for purification |

| pKa (Predicted) | N1 (Ring): ~8.4 N4 (Exocyclic): ~9.8 | Critical: The exocyclic amine is the primary basic center and nucleophile.[1] |

| LogP (Predicted) | 0.8 ± 0.4 | Lipophilic enough for extraction, hydrophilic enough for polar interactions. |

| Stereochemistry | Racemic (unless specified) | Contains one chiral center at THF C-2. |

Synthetic Methodology & Manufacturing

The most robust route to CAS 416869-66-4 is Reductive Amination . This approach is preferred over direct alkylation due to the suppression of over-alkylation (quaternization) and the availability of stable precursors.

Reaction Logic

The synthesis couples 1-Methyl-4-piperidone (electrophile) with Tetrahydrofurfurylamine (nucleophile).

-

Reducing Agent Selection: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, STAB is mild and does not reduce the ketone prior to imine formation. It also tolerates the presence of the cyclic ether (THF) without Lewis acid-mediated ring opening.

-

Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction kinetics, but DCM is safer for scale-up.

-

pH Control: The addition of Acetic Acid (AcOH) is catalytic (promotes iminium ion formation) but also buffers the basicity of the piperidine precursor.

Detailed Protocol (Bench Scale)

Reagents:

-

1-Methyl-4-piperidone (1.0 equiv)

-

Tetrahydrofurfurylamine (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (1.0 equiv)

-

DCM (anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried flask under Nitrogen, dissolve 1-Methyl-4-piperidone in DCM. Add Tetrahydrofurfurylamine followed by Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Observation: Slight exotherm may occur; ensure imine equilibrium is reached.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents runaway exotherms and controls hydrogen gas evolution.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Look for M+H = 199.3).

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose borate complexes.

-

Workup: Extract aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is often sufficiently pure (>90%). If higher purity is required for biological assay, perform Kugelrohr distillation or flash chromatography (Eluent: DCM:MeOH:NH₄OH 90:9:1).

Synthesis Workflow Diagram

Figure 1: Reductive amination workflow for the synthesis of the target piperidine-THF amine.

Reactivity & Applications in Drug Design[5]

The "Handle" Concept

The secondary amine in CAS 416869-66-4 acts as a nucleophilic "handle." In parallel medicinal chemistry libraries, this handle is reacted with electrophiles to create diverse scaffolds:

-

Ureas: Reaction with Isocyanates (R-NCO).

-

Amides: Reaction with Acid Chlorides (R-COCl) or Carboxylic Acids (coupling agents HATU/EDC).

-

Sulfonamides: Reaction with Sulfonyl Chlorides (R-SO₂Cl).

Stereochemical Implications

The THF ring contains a chiral center at position 2.

-

Commercial Status: Usually supplied as a racemate .

-

Impact: If used in a drug candidate, the resulting diastereomers (due to the chiral center) may have different binding affinities.

-

Recommendation: For late-stage lead optimization, synthesize using enantiopure (R)- or (S)-tetrahydrofurfurylamine to secure a single enantiomer.

Stability Profile

-

Hygroscopicity: As a diamine, the compound is hygroscopic. It will absorb atmospheric water and CO₂ (forming carbamates) if left open.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Oxidation: The N-methyl group on the piperidine is susceptible to N-oxide formation if exposed to peroxides or metabolic oxidation (CYP450).

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Sigma-Aldrich. "Product Specification: (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine, CAS 416869-66-4." Merck KGaA Catalog. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 25219599, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine." PubChem, 2025. Link

-

Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6752–6756. Link

Sources

An In-depth Technical Guide to N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel molecule, N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine. The document details a robust synthetic pathway via reductive amination, outlines expected physicochemical properties, and presents a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the potential applications of this compound in medicinal chemistry, drawing parallels with established pharmacologically active scaffolds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of new heterocyclic entities.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse substitution patterns, influencing the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[2][3] Similarly, the tetrahydrofuran (THF) moiety is a key structural feature in various pharmaceuticals, contributing to their pharmacological effects.[4][5][6] The combination of these two privileged scaffolds in this compound presents a unique chemical entity with potential for novel biological activity.

This guide aims to provide a detailed technical overview of this compound, from its synthesis and purification to its structural elucidation and potential applications.

Molecular Structure and Physicochemical Properties

This compound possesses a tertiary amine on the piperidine ring and a secondary amine linking the piperidine and tetrahydrofuran rings. The presence of two basic nitrogen atoms will influence its pKa and solubility.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H22N2O | PubChem |

| Molecular Weight | 198.31 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: These properties are computationally predicted and should be experimentally verified.

Synthesis and Purification

A reliable method for the synthesis of this compound is through a one-pot reductive amination reaction. This common and efficient method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[7]

Synthetic Pathway

The proposed synthesis involves the reaction of N-methylpiperidin-4-amine with 2-tetrahydrofurfural in the presence of a mild reducing agent, such as sodium triacetoxyborohydride.

Caption: Reductive amination of N-methylpiperidin-4-amine.

Experimental Protocol

Materials:

-

N-methylpiperidin-4-amine

-

2-tetrahydrofurfural

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in anhydrous DCM, add 2-tetrahydrofurfural (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure this compound.

Structural Elucidation and Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine-CH₂ (axial) | ~1.4-1.6 | ~30-35 |

| Piperidine-CH₂ (equatorial) | ~1.8-2.0 | ~30-35 |

| Piperidine-CH (at N) | ~2.8-3.0 | ~55-60 |

| Piperidine-CH (at C4) | ~2.5-2.7 | ~50-55 |

| N-CH₃ | ~2.2-2.4 | ~40-45 |

| THF-CH₂ (at C3, C4) | ~1.5-2.0 | ~25-30 |

| THF-CH₂ (at C5) | ~3.6-3.8 | ~65-70 |

| THF-CH (at C2) | ~3.9-4.1 | ~75-80 |

| N-CH₂ (exocyclic) | ~2.6-2.8 | ~50-55 |

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions. Data is inferred from typical shifts of N-alkylpiperidines and tetrahydrofuran derivatives.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12] For this compound, the molecular ion peak (M+) is expected to be at m/z 198.[13] Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[14][15]

Expected Fragmentation Pattern: Alpha-cleavage is a dominant fragmentation pathway for amines.[8][14] Key fragments would be expected from cleavage of the C-C bond adjacent to the nitrogen atoms.

Caption: Predicted major fragmentation pathways in MS.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine) | 3300-3500 (weak) |

| C-H stretch (alkane) | 2850-3000 |

| C-O stretch (ether) | 1050-1150 |

Note: The N-H stretch may be broad. Tertiary amines do not show an N-H stretch.[14]

Potential Applications and Future Directions

The combination of the piperidine and tetrahydrofuran scaffolds suggests potential for this molecule in drug discovery. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including uses as anticancer agents, treatments for Alzheimer's disease, and analgesics.[16][17] Tetrahydrofuran-containing compounds also have diverse biological activities.[18][19]

Given its structural features, this compound could be a valuable building block for the synthesis of more complex molecules targeting the central nervous system (CNS) or other therapeutic areas.[3] Further studies are warranted to explore its biological activity profile.

Safety and Handling

Piperidine and its derivatives should be handled with care. They are often flammable, and toxic upon contact or inhalation.[20][21]

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[22][23]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]

-

Store in a tightly closed container in a cool, dry place.[22]

In case of exposure, seek immediate medical attention.[23]

References

- BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem.

- Carl Roth. (2024).

-

Dolgikh, M. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

- Fisher Scientific. (2023).

- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.

- Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.

- Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 16(3), 452.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Carl ROTH. (2025).

- Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.

- ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

- MDPI. (2023).

- PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.

- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.

- Whitman College. (n.d.). GCMS Section 6.

- ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. OpenStax.

- ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.

- University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona.

- MDPI. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI.

- ChemicalBook. (n.d.). Tetrahydrofuran(109-99-9) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). TETRAHYDROFURAN-D8(1693-74-9) 1H NMR spectrum. ChemicalBook.

- Amanote Research. (1985). Activities of the Tetrahydrofuran Derivative, BA-41,799, Against Plasmodium Cynomolgi Infections in Rhesus Monkeys. Amanote Research.

- JoVE. (2023). Video: Mass Spectrometry of Amines. JoVE.

- MilliporeSigma. (n.d.). Tetrahydrofuran-d8 D = 99.

- BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.

- PMC. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.

- PubChem. (n.d.). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. PubChem.

- ACS Publications. (n.d.). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine. Sigma-Aldrich.

- PMC. (n.d.).

- MDPI. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI.

- ResearchGate. (n.d.). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions.

- HETEROCYCLES. (2006).

- Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)

- New Journal of Chemistry (RSC Publishing). (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing).

- ResearchGate. (n.d.). A) Synthetic route to incorporate a methylene THF moiety into methyl....

- Reddit. (2024).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O | CID 25219599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. Video: Mass Spectrometry of Amines [jove.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. mdpi.com [mdpi.com]

- 19. (PDF) Activities of the Tetrahydrofuran Derivative, [research.amanote.com]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. carlroth.com [carlroth.com]

- 24. chemos.de [chemos.de]

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine biological activity

An In-depth Technical Guide on the Biological Activity of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine and its Analogs: A Strategic Approach for Novel Compound Evaluation

Introduction

This compound represents a novel chemical entity with potential for biological activity, stemming from the combination of its distinct structural motifs: a piperidine core, a tetrahydrofuran moiety, and a secondary amine. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting drugs due to its ability to be functionalized and adopt conformations that facilitate interactions with a variety of biological targets. The incorporation of a tetrahydrofuran ring and a methylated amine introduces unique stereochemical and electronic properties that could modulate binding affinity, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound and its analogs. It is designed for researchers and drug development professionals, offering a roadmap from initial in silico screening to in vivo validation. The methodologies described herein are grounded in established scientific principles and are intended to provide a self-validating system for the elucidation of a compound's pharmacological profile.

Part 1: Initial Profiling and Target Identification

The initial phase of investigation focuses on a broad-based screening approach to identify potential biological targets and to triage compounds for further, more detailed studies. This involves a combination of computational and in vitro methods.

In Silico and Computational Screening

Computational modeling serves as a cost-effective and rapid first step to predict the potential biological activities of this compound.

Methodology:

-

3D Structure Generation and Optimization: Generate the 3D conformer of the molecule and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Pharmacophore Modeling and Database Screening: Utilize the generated 3D structure to perform pharmacophore-based virtual screening against databases of known bioactive compounds (e.g., ZINC, ChEMBL).

-

Reverse Docking: Dock the ligand against a panel of known drug targets to predict potential binding interactions and identify high-affinity targets.

-

ADMET Prediction: Employ computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the discovery process.

In Vitro Broad-Panel Screening

A broad-panel in vitro screen against a diverse set of receptors, ion channels, and enzymes provides empirical data on the compound's biological activity.

Experimental Protocol: Receptor Binding Assay Panel (Example)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Assay Plate Preparation: In a 96-well plate, add cell membrane preparations expressing the target receptor and a radiolabeled ligand specific for that receptor.

-

Compound Addition: Add the test compound at a range of concentrations (e.g., from 1 nM to 10 µM).

-

Incubation: Incubate the plate at a specified temperature for a set period to allow for binding equilibrium to be reached.

-

Washing and Scintillation Counting: Wash the plate to remove unbound radioligand and measure the remaining radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Table 1: Representative Data from a Broad-Panel Receptor Screen

| Target | Compound Concentration (µM) | % Inhibition |

| 5-HT2A Receptor | 1 | 85% |

| Dopamine D2 Receptor | 1 | 15% |

| Muscarinic M1 Receptor | 1 | 5% |

| Alpha-1A Adrenergic Receptor | 1 | 78% |

Part 2: Mechanism of Action Elucidation

Once a primary target or a set of targets has been identified, the next step is to elucidate the mechanism of action (MOA) of this compound.

Functional Assays

Functional assays are employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target.

Experimental Protocol: Calcium Mobilization Assay for a Gq-coupled Receptor (e.g., 5-HT2A)

-

Cell Culture and Dye Loading: Culture cells expressing the target receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Add the test compound at various concentrations to the cells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Analysis

To understand the downstream cellular effects of target engagement, signaling pathway analysis is conducted.

Workflow for Signaling Pathway Analysis

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Part 3: In Vivo Pharmacological Evaluation

The final phase of preclinical evaluation involves assessing the compound's efficacy and safety in animal models.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion profile of the compound.

Experimental Protocol: Murine Pharmacokinetic Study

-

Dosing: Administer this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Efficacy Studies in Disease Models

Based on the identified biological target and MOA, select an appropriate animal model of disease to evaluate the compound's therapeutic potential.

Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of the biological activity of novel chemical entities such as this compound. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and advance them towards clinical development. The iterative nature of this process, with continuous feedback between different stages of investigation, is crucial for making informed decisions and ultimately for the successful discovery of new therapeutics.

References

-

Privileged Structures in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Virtual Screening: A Powerful Tool for Drug Discovery. Nature Reviews Drug Discovery. [Link]

-

High-Throughput Screening for Drug Discovery. Methods in Molecular Biology. [Link]

-

G Protein-Coupled Receptor Signaling. Cell. [Link]

-

Pharmacokinetics in Drug Development. Clinical Pharmacokinetics. [Link]

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine mechanism of action

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Abstract

This compound is a heterocyclic compound featuring a piperidine core, a structural motif prevalent in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. While direct, in-depth studies on this specific molecule are not yet prevalent in published literature, its structural components—a substituted piperidine ring and a tetrahydrofuran moiety—suggest several plausible biological targets. This document synthesizes information from analogous structures to propose a primary hypothetical mechanism of action and details the requisite experimental protocols to validate this hypothesis. We will explore its potential as a modulator of G-protein coupled receptors (GPCRs), specifically focusing on opioid or other amine receptors, based on the known activities of piperidine derivatives.[1] The protocols herein are designed to be self-validating, ensuring a rigorous and logical progression from initial screening to in-depth mechanistic studies.

Introduction and Molecular Profile

This compound is a small molecule with the chemical formula C₁₁H₂₂N₂O and a molecular weight of approximately 198.31 g/mol .[1][2] It is cataloged under CAS number 416869-66-4. The core structure consists of a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.[3] The piperidine nitrogen is methylated, and the 4-amino group is substituted with a tetrahydrofuran-2-ylmethyl group. The presence of the tetrahydrofuran (THF) moiety can influence metabolic stability and receptor interaction.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O | [1][2] |

| Molecular Weight | 198.31 g/mol | [1][2] |

| CAS Number | 416869-66-4 | |

| InChI Key | ZDXPPVJOETXBJZ-UHFFFAOYSA-N | |

| IUPAC Name | N-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine | [2] |

Hypothetical Mechanism of Action: GPCR Modulation

Based on the prevalence of the N-methyl-piperidin-4-amine scaffold in compounds targeting the central nervous system, a primary hypothesis is that this molecule acts as a ligand for one or more GPCRs. Structural analogs of piperidine have shown affinity for opioid, dopamine, and serotonin receptors.[1] The N-methyl group and the substituted amine at the 4-position are critical for these interactions. Therefore, we propose that this compound functions as a modulator, either as an agonist or antagonist, of a specific GPCR subfamily.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to a Gi-coupled GPCR, a common pathway for opioid receptors.

Caption: Hypothetical Gi-coupled GPCR signaling pathway modulated by the compound.

Key Experimental Protocols for Mechanism of Action Elucidation

To systematically investigate the proposed mechanism of action, a tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.

Tier 1: Initial Target Identification

The initial step is to identify the primary molecular target(s) of this compound.

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with opioid receptors) in a cold buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand (e.g., [³H]-DAMGO for µ-opioid receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature for a specific duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).

To explore a wider range of potential targets, a commercially available target screening panel (e.g., Eurofins SafetyScreen or a similar service) is highly recommended. This will assess the binding of the compound to a large number of receptors, ion channels, and enzymes.

Caption: Tier 1 workflow for initial target identification.

Tier 2: Functional Characterization

Once a high-affinity target is identified, the next step is to determine the functional effect of the compound on that target.

If the target is a GPCR, measuring the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) can determine if the compound is an agonist, antagonist, or inverse agonist.

Protocol: cAMP Assay

-

Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-treat with a known agonist.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

-

Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

If the initial screen suggests an interaction with an enzyme, a direct enzyme inhibition assay should be performed.

Protocol: Enzyme Inhibition Assay

-

Assay Setup: In a suitable assay buffer, combine the purified enzyme, its substrate, and varying concentrations of this compound.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase) and incubate at the optimal temperature for a set period.

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and plot a dose-response curve to determine the IC₅₀.

Data Interpretation and Further Steps

The data generated from these experiments will provide a comprehensive profile of the mechanism of action of this compound.

Table 2: Interpreting Functional Assay Results

| Assay Result | Interpretation |

| Agonist: Dose-dependent increase/decrease in second messenger levels. | The compound activates the receptor. |

| Antagonist: Blocks the effect of a known agonist in a dose-dependent manner. | The compound inhibits receptor activation by other ligands. |

| Enzyme Inhibitor: Dose-dependent decrease in enzyme activity. | The compound directly inhibits the catalytic function of the enzyme. |

Further investigation should include in vivo studies in relevant animal models to confirm the physiological effects of the compound and to evaluate its pharmacokinetic and pharmacodynamic properties.

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated, its structural characteristics strongly suggest its potential as a modulator of GPCRs or other CNS targets. The experimental framework provided in this guide offers a robust and systematic approach to uncover its biological function. The insights gained from these studies will be crucial for any future development of this compound as a potential therapeutic agent.

References

-

This compound - Benchchem.

-

(1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine | 416869-66-4 - Sigma-Aldrich.

-

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O - PubChem.

-

1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | CAS 108282-26-4 | SCBT - Santa Cruz Biotechnology.

-

416870-70-7|1-Propyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine - BLDpharm.

-

Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview - Benchchem.

-

(1-methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine - SmallMolecules.com.

-

Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine - ResearchGate.

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate.

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI.

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs - MDPI.

-

Synthesis, conformation and equilibrium study of new piperazine and azamacrocyclic ligands with N-(tetrahydrofuran-2on-3-yl) and N-[(carboxy)(2-hydroxyethyl)methyl] pendant arms - ResearchGate.

-

CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.

-

2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations - Research Explorer The University of Manchester.

Sources

An In-depth Technical Guide to N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a heterocyclic compound of growing interest within the medicinal chemistry landscape. Its unique structural architecture, combining a substituted piperidine core with a tetrahydrofuran moiety, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of this molecule. Drawing upon established synthetic methodologies for analogous structures, we present detailed, plausible protocols for its preparation via N-alkylation and reductive amination pathways. While specific experimental biological data for the title compound remains limited in publicly accessible literature, this guide explores the known biological activities of structurally related piperidine and tetrahydrofuran-containing compounds to infer its therapeutic potential, particularly in the realms of central nervous system (CNS) disorders and infectious diseases. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel piperidine-based therapeutics.

Introduction: The Therapeutic Promise of Piperidine-Tetrahydrofuran Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] When coupled with a tetrahydrofuran (THF) moiety, a key component in numerous bioactive molecules, the resulting conjugate, this compound, emerges as a compound of significant interest for drug discovery programs.

The exploration of such hybrid molecules is driven by the principle of molecular hybridization, where the combination of two pharmacologically relevant scaffolds can lead to compounds with enhanced potency, selectivity, or improved DMPK (drug metabolism and pharmacokinetics) profiles. Structurally similar compounds have shown promise in diverse therapeutic areas, including opioid receptor modulation and enzyme inhibition, underscoring the potential of the title compound as a valuable probe for biological systems and a starting point for lead optimization campaigns.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties are calculated, they provide valuable insights for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O | [4] |

| Molecular Weight | 198.31 g/mol | [4] |

| IUPAC Name | N-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine | [4] |

| CAS Number | 933760-18-0 | [4] |

| Topological Polar Surface Area | 24.5 Ų | [4] |

| Calculated logP | 0.8 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 3 | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary and highly convergent synthetic strategies: N-alkylation and reductive amination . The choice between these routes will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods are widely employed in medicinal chemistry for their reliability and versatility.

Synthetic Route 1: N-Alkylation

This approach involves the direct alkylation of a suitable piperidine precursor with a tetrahydrofuran-containing electrophile. A plausible and efficient method is the reaction of N-methylpiperidin-4-amine with 2-(chloromethyl)tetrahydrofuran.

The selection of a non-polar aprotic solvent like acetonitrile or DMF facilitates the dissolution of the reactants while not interfering with the nucleophilic substitution reaction. The use of a mild inorganic base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine.[5] Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time.

Materials and Reagents:

-

N-methylpiperidin-4-amine

-

2-(Chloromethyl)tetrahydrofuran

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes, Triethylamine (for chromatography)

Procedure:

-

To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) is added anhydrous potassium carbonate (2.0 eq).

-

2-(Chloromethyl)tetrahydrofuran (1.2 eq) is added dropwise to the suspension at room temperature.

-

The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

Caption: Workflow for the N-alkylation synthesis.

Synthetic Route 2: Reductive Amination

Reductive amination offers an alternative and often milder approach to forming the target C-N bond. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by its in-situ reduction.

The choice of a protic solvent like methanol or ethanol facilitates the formation of the iminium ion intermediate. A mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is preferred as it is selective for the iminium ion over the starting aldehyde.[6] The reaction is typically carried out at room temperature, making it an energy-efficient process.

Materials and Reagents:

-

N-methylpiperidin-4-amine

-

Tetrahydrofuran-2-carbaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes, Triethylamine (for chromatography)

Procedure:

-

To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in dichloromethane (10 mL/mmol of amine) is added tetrahydrofuran-2-carbaldehyde (1.1 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.

Caption: Workflow for the reductive amination synthesis.

Characterization

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group, the piperidine ring protons, the tetrahydrofuran ring protons, and the methylene bridge protons. The chemical shifts and coupling patterns would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aliphatic carbons of the piperidine and tetrahydrofuran rings, the N-methyl carbon, and the methylene bridge carbon. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (198.31 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C-N, and C-O stretching vibrations. |

Potential Biological Activities and Therapeutic Applications

While dedicated pharmacological studies on this compound are not extensively reported, the biological activities of structurally related compounds provide a strong rationale for its investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established privileged structure in CNS drug discovery, appearing in numerous approved medications for neurological and psychiatric conditions. The incorporation of a tetrahydrofuran moiety can modulate lipophilicity and polarity, properties that are critical for blood-brain barrier penetration. Derivatives of 4-aminopiperidine have been investigated as ligands for various CNS targets, including dopamine and serotonin receptors.[7] Therefore, this compound warrants investigation for its potential to modulate CNS receptors and its utility in treating conditions such as depression, anxiety, and neurodegenerative diseases.

Antimicrobial and Antifungal Activity

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[6][8] The lipophilic nature of the piperidine ring, combined with the hydrogen bonding capacity of the amine and the ether oxygen of the tetrahydrofuran ring, could facilitate interactions with microbial cell membranes or intracellular targets. The antifungal activity of some 4-aminopiperidine derivatives has been attributed to the inhibition of ergosterol biosynthesis, a crucial pathway in fungi.[6]

Opioid Receptor Modulation

Structural analogs of this compound have been explored for their potential to modulate opioid receptors.[3] The development of novel opioid receptor ligands is a high-priority area of research, with the aim of discovering analgesics with improved side-effect profiles compared to traditional opioids. The specific substitution pattern on the piperidine nitrogen and the presence of the tetrahydrofuran ring could influence the binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

Future Directions

The information presented in this guide highlights this compound as a molecule with considerable, yet largely untapped, potential. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The execution and full spectroscopic characterization of the synthetic routes outlined in this guide are paramount to provide the scientific community with a verified and reproducible method for accessing this compound.

-

In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors, microbial strains, and other relevant biological targets is necessary to elucidate its primary mechanism(s) of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs, with systematic modifications to the piperidine and tetrahydrofuran rings, will be crucial for identifying key structural features that govern biological activity and for optimizing lead compounds.

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, area of medicinal chemistry. This technical guide has provided a detailed framework for its synthesis, characterization, and potential therapeutic applications based on the established chemistry and pharmacology of its constituent scaffolds. By providing plausible and detailed synthetic protocols and highlighting key areas for biological investigation, this document aims to catalyze further research into this intriguing molecule and its potential to address unmet medical needs. The convergence of the versatile piperidine core and the biologically relevant tetrahydrofuran moiety makes this compound a compelling target for future drug discovery endeavors.

References

Sources

- 1. This compound | 1142210-63-6 | Benchchem [benchchem.com]

- 2. Tetrahydrofuran [webbook.nist.gov]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O | CID 25219599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Tetrahydrofuran Derivatives

Abstract

The confluence of piperidine and tetrahydrofuran motifs within a single molecular architecture represents a compelling strategy in modern medicinal chemistry. The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, offers a robust framework for modulating physicochemical properties and interacting with biological targets.[1][2][3] Concurrently, the tetrahydrofuran moiety, prevalent in a wide array of natural products, provides opportunities for establishing key hydrogen bonding interactions and introducing stereochemical complexity.[4][5] This guide provides an in-depth exploration of the design principles and synthetic methodologies for creating novel chemical entities incorporating these two privileged heterocycles. We will dissect key retrosynthetic strategies and detail versatile synthetic pathways, including multicomponent reactions, sequential cyclization, and spirocyclization approaches, providing researchers with a comprehensive playbook for accessing this promising area of chemical space.

Introduction: The Strategic Value of Piperidine-Tetrahydrofuran Hybrids

The piperidine scaffold is a cornerstone of drug design, found in a vast range of therapeutic agents targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its six-membered saturated ring allows for precise three-dimensional arrangements of substituents, which is critical for optimizing binding affinity and selectivity.[6] Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, modulating aqueous solubility and forming crucial ionic interactions with protein targets.[2]

Similarly, the tetrahydrofuran (THF) ring is a prominent feature in many biologically active natural products and synthetic drugs.[4] Its oxygen atom acts as a hydrogen bond acceptor, and the puckered five-membered ring can be stereochemically decorated to mimic natural substrates or to orient functional groups in a well-defined spatial manner. The incorporation of a THF moiety has been a successful strategy in the development of antiviral agents and other therapeutics.[7]

The combination of these two scaffolds into a single derivative—whether as a linked, fused, or spirocyclic system—offers a powerful approach to generating novel 3D structures with enhanced drug-like properties.[8] For instance, the creation of a spiro[piperidine-tetrahydrofuran] system can reduce the basicity of the piperidine nitrogen and modulate lipophilicity, which are critical parameters for improving pharmacokinetic profiles and reducing off-target effects like hERG inhibition.[8] This guide will illuminate the synthetic pathways available to researchers and drug development professionals for constructing these valuable molecular frameworks.

Retrosynthetic Analysis and Core Design Principles

The design of a synthetic route towards a piperidine-tetrahydrofuran derivative begins with a robust retrosynthetic analysis. The primary disconnection strategies depend on the desired connectivity between the two rings: linked, fused, or spirocyclic.

Caption: High-level retrosynthetic analysis for piperidine-THF derivatives.

-

Strategy A (Form THF on Piperidine): This is often the most direct approach, starting with a well-defined piperidine scaffold. A functional group on the piperidine (e.g., a ketone, alkene, or diol) serves as the anchor point for the subsequent annulation of the tetrahydrofuran ring. This strategy is particularly advantageous for creating spirocyclic systems where the piperidine core is prepared first.

-

Strategy B (Form Piperidine on THF): In this approach, a functionalized tetrahydrofuran derivative is the starting point. The piperidine ring is then constructed through methods such as reductive amination of a diformyl intermediate derived from the THF precursor or through other intramolecular cyclization techniques.[9][10]

-

Strategy C (Tandem/Multicomponent Approach): For maximum efficiency, a multicomponent reaction (MCR) can be designed to assemble a significant portion of the final structure from simple acyclic precursors in a single pot. This can be followed by a final cyclization step to form the second ring.

The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the final molecule.

Key Synthetic Strategies and Methodologies

Strategy 1: Spirocyclization via Intramolecular Reactions

The synthesis of spiro[piperidine-4,2'-tetrahydrofuran] derivatives is a highly attractive approach for generating 3D-rich fragments for drug discovery.[8] A reliable method involves the formation of the THF ring onto a pre-formed piperidine ketone.

A key transformation in this sequence is the intramolecular cyclization of a diol precursor, which can be achieved under Mitsunobu conditions or via other etherification protocols.[11] The causality behind this choice lies in the mild and reliable nature of these reactions for forming cyclic ethers.

Caption: Synthetic workflow for a spiro[piperidine-tetrahydrofuran] derivative.

This sequence provides excellent control over the introduction of substituents on both the piperidine and the newly formed tetrahydrofuran ring. The stereochemistry of the dihydroxylation step can often be controlled, leading to specific diastereomers of the final spirocycle.

Strategy 2: Ring-Expansion via Oxidative Cleavage

An elegant strategy for constructing substituted piperidines involves the oxidative cleavage of a smaller ring followed by a ring-closing reductive amination that results in ring expansion.[9][10] This can be adapted for the synthesis of piperidinyl-substituted tetrahydrofurans. For example, starting from a cyclopentene fused to a furan, one could perform an oxidative cleavage of the cyclopentene double bond to yield a diformyl intermediate. Subsequent reductive amination with a primary amine would lead to the formation of a piperidine ring fused to the original furan, which can then be reduced to a tetrahydrofuran.

Table 1: Comparison of Catalysts for Reductive Amination Step

| Catalyst/Reducing Agent | Typical Solvent | Temperature (°C) | Diastereoselectivity | Yield (%) | Reference |

| NaBH(OAc)₃ | THF, CH₂Cl₂ | 0 to 25 | Moderate to Good | 70-95 | [Selective Synthesis...[9][10]] |

| H₂/Pd-C | EtOH, MeOH | 25 to 50 | Substrate Dependent | 80-99 | [Piperidine-containing drugs...[1]] |

| NaBH₃CN | MeOH | 0 to 25 | Moderate | 65-90 | [Piperidine-containing drugs...[1]] |

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools for rapidly building molecular complexity from simple starting materials.[12] While a direct four-component reaction to form the entire piperidine-tetrahydrofuran scaffold is challenging, an MCR can be used to construct a highly functionalized piperidine that is primed for a subsequent, efficient cyclization to form the THF ring.[13]

For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and a β-ketoester can generate a highly substituted piperidine derivative.[12] If the amine or aldehyde component contains a masked hydroxyl group (e.g., as a silyl ether) at an appropriate distance, a post-MCR deprotection and cyclization sequence can be envisioned to forge the tetrahydrofuran ring.

Detailed Experimental Protocols

The following protocol is a representative example for the synthesis of a spiro[piperidine-tetrahydrofuran] scaffold, based on the workflow described in Strategy 1.

Protocol: Synthesis of N-Benzyl-spiro[piperidine-4,2'-tetrahydrofuran]-5'-ol

CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Osmium tetroxide is highly toxic and must be handled with extreme care.

Part A: Synthesis of 1-Benzyl-4-vinylpiperidin-4-ol

-

Materials & Equipment:

-

N-Benzyl-4-piperidone (1.0 eq)

-

Vinylmagnesium bromide (1.0 M in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, argon atmosphere setup.

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add vinylmagnesium bromide solution dropwise via a dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient).

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the tertiary allyl alcohol.

-

Part B: Synthesis and Cyclization to the Spirocycle

-

Materials & Equipment:

-

1-Benzyl-4-vinylpiperidin-4-ol (from Part A, 1.0 eq)

-

Osmium tetroxide (2.5 wt% in t-BuOH, 0.01 eq)

-

N-Methylmorpholine N-oxide (NMO, 1.5 eq)

-

Acetone/Water solvent mixture

-

p-Toluenesulfonic acid (p-TsOH, 0.1 eq)

-

Toluene

-

-

Procedure:

-

Dissolve the allyl alcohol in a mixture of acetone and water (e.g., 4:1).

-

Add NMO, followed by the catalytic amount of OsO₄ solution.

-

Stir at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with sodium sulfite, stir for 30 minutes, and extract with ethyl acetate.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude diol.

-

Dissolve the crude diol in toluene, add catalytic p-TsOH, and heat to reflux with a Dean-Stark trap for 4 hours to effect the intramolecular cyclization.

-

Cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate.

-

-

Purification & Characterization:

-

Purify the final spirocycle by flash column chromatography.

-

Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, NOESY, and high-resolution mass spectrometry. The presence of a spirocyclic system often leads to distinct and complex NMR spectra that require detailed analysis.

-

Biological Evaluation and Future Outlook

Piperidine-tetrahydrofuran derivatives are prime candidates for screening in a variety of therapeutic areas. Given the prevalence of the piperidine scaffold in CNS-active drugs and the tetrahydrofuran moiety in natural products with anticancer and anti-infective properties, these novel hybrids may exhibit a broad range of biological activities.[1][2][4]

Initial screening efforts could focus on:

-

Oncology: Evaluating cytotoxicity against a panel of cancer cell lines. Certain spiro-piperidine derivatives have shown promise as antileishmanial agents, suggesting potential against other parasitic diseases or as antiproliferative agents.[13][14]

-

Neuroscience: Assessing binding affinities for key CNS targets such as dopamine, serotonin, or sigma receptors.[15]

-

Infectious Diseases: Screening for antibacterial, antifungal, and antiviral activity.

The modular synthetic routes described herein allow for the creation of diverse libraries by varying the substituents on both heterocyclic rings. This enables a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR). The ability to fine-tune properties like basicity, lipophilicity, and 3D shape by incorporating the THF moiety is a key advantage that positions these scaffolds as a promising area for future drug discovery efforts.[8]

References

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. (URL not provided in search result)

-

El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

-

Fairhurst, R. A., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

- PharmaBlock. Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.

-

Häusler, M., et al. (2020). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistrySelect, 5(39), 12181-12190. [Link]

-

ResearchGate. (Various Authors). Synthesis of spiropiperidine derivatives. ResearchGate. (URL points to a diagram, not a specific paper: [Link])

-

El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

-

Ryu, Y., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 107, 129796. [Link]

- ResearchGate. (Various Authors). Synthesis of Substituted Tetrahydrofurans. ResearchGate.

-

Eman Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Eman Research Publishing. [Link]

-

Hjelm, E. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

-

Královec, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

-

Forgács, A., et al. (2021). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 10(1), 10-14. [Link]

- Ye, B., et al. (2011). Process for synthesis of 2-substituted pyrrolidines and piperidines.

- Forgács, A., et al. (2021). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Chemistry – A European Journal. (URL not provided in search result)

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1545-1554. [Link]

-

Wang, C., et al. (2023). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications, 59(9), 1147-1150. [Link]

-